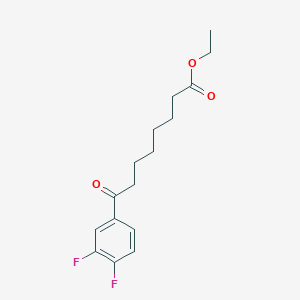

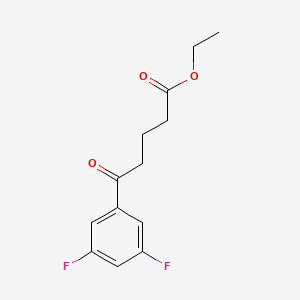

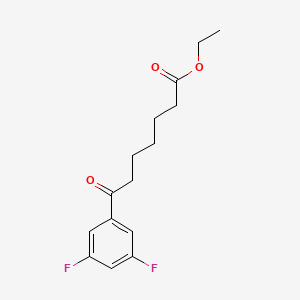

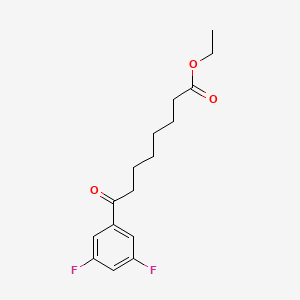

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

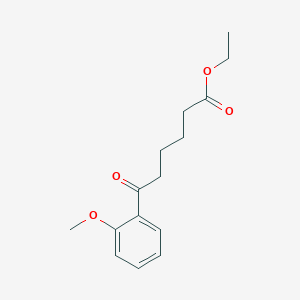

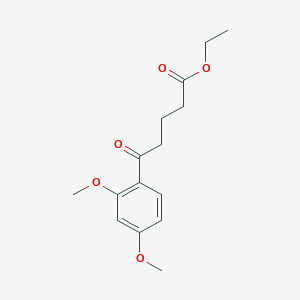

The compound “Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate” is an organic compound. The presence of the “2,4-dimethoxyphenyl” suggests that it has a phenyl group (a ring of 6 carbon atoms, similar to benzene) with two methoxy groups (OCH3) attached at the 2nd and 4th positions . The “5-oxovalerate” part suggests the presence of a valeric acid derivative, which is a five-carbon alkyl chain with a carbonyl group (C=O) at the 5th position .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate and related compounds have been explored in various synthesis processes and the study of their chemical properties. For instance, the work by Kucerovy et al. (1997) describes an efficient large-scale synthesis method for a similar compound, Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which is designed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997). Similarly, Clark-Lewis et al. (1966) prepared derivatives like 2,4-Dimethoxymandelamide and 2,4-dimethoxymandelic acid through reduction processes, which are structurally related to Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate (Clark-Lewis et al., 1966).

Biological and Pharmacological Studies

Several studies have investigated the pharmacological and biological activities of compounds structurally similar to Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate. For example, the research by Suwito et al. (2017) synthesized a compound known as ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, highlighting its potential applications in molecular and structural studies (Suwito et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate are currently unknown. The compound is a derivative of the heterostilbene family , which is known to interact with a variety of biological targets.

Mode of Action

Other compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .

Biochemical Pathways

For example, some indole derivatives, which share a similar aromatic ring structure, have demonstrated diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Result of Action

Compounds with similar structures have been shown to exert a variety of effects at the molecular and cellular levels, such as modulation of enzyme activity, alteration of cellular signaling pathways, and induction of cell death .

properties

IUPAC Name |

ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-9-8-11(18-2)10-14(12)19-3/h8-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGPFNGWOWISSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645812 |

Source

|

| Record name | Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate | |

CAS RN |

898758-15-1 |

Source

|

| Record name | Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.